Odor Quality: Roasted vs. Anise
2-Butyl-5,6-dihydro-3-methylpyrazine is reported to exhibit a roasted and nutty odor profile [1], which is characteristic of many pyrazine derivatives formed during the Maillard reaction [2]. In contrast, its close structural analog 2-butyl-3-methylpyrazine (CAS 15987-00-5) possesses a distinctly different licorice/anise odor profile . While direct head-to-head odor threshold data for the target compound is not available in the open literature, this qualitative difference in odor character is a critical determinant for formulation selection and precludes simple substitution.
| Evidence Dimension | Odor character/quality description |
|---|---|
| Target Compound Data | Roasted, nutty [1] |
| Comparator Or Baseline | 2-Butyl-3-methylpyrazine (licorice, anise) |
| Quantified Difference | Qualitative difference in odor profile (roasted/nutty vs. licorice/anise) |
| Conditions | Literature-reported odor descriptions from flavor and fragrance databases |
Why This Matters
The distinct odor profile makes this compound non-substitutable for applications requiring a roasted/nutty note versus a licorice/anise note.
- [1] Scent.vn. 2-Butyl-5,6-dihydro-3-methylpyrazine. Available online. View Source
- [2] Yoo, S. S. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. Food Science and Biotechnology, 1997, 6, 1-5. View Source
